molecular formula C16H17N5O2S B12573297 Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Cat. No.: B12573297
M. Wt: 343.4 g/mol
InChI Key: KHYDCTMDDUMPHP-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic nomenclature of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems containing multiple functional groups. According to the official chemical databases, the compound's International Union of Pure and Applied Chemistry name is 2-[(8-ethoxy-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide, which precisely describes the structural arrangement and connectivity of all functional groups within the molecule. This systematic naming convention ensures unambiguous identification of the compound across different research contexts and databases.

The compound is registered in major chemical databases with the Chemical Abstracts Service number 603947-67-7, providing a unique identifier that facilitates tracking and referencing across scientific literature and commercial sources. The molecular formula C₁₆H₁₇N₅O₂S accurately represents the elemental composition, indicating the presence of sixteen carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The molecular weight of 343.4 grams per mole places the compound within the range typical for small molecule pharmaceutical agents, making it suitable for various biological studies and potential therapeutic applications.

Table 1: Chemical Identification Data for Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Property Value
Chemical Abstracts Service Number 603947-67-7
Molecular Formula C₁₆H₁₇N₅O₂S
Molecular Weight 343.4 g/mol
International Union of Pure and Applied Chemistry Name 2-[(8-ethoxy-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide
InChI Key KHYDCTMDDUMPHP-UHFFFAOYSA-N
Database Creation Date 2005-08-10
Last Modification Date 2025-05-18

The compound's classification within chemical taxonomy systems places it among the heterocyclic compounds, specifically as a member of the fused ring systems category due to its triazino-indole core structure. The presence of the acetamide functional group classifies it additionally as an amide derivative, while the thioether linkage contributes to its categorization as an organosulfur compound. This multi-faceted classification reflects the compound's structural complexity and highlights the diverse chemical functionalities that contribute to its unique properties and potential applications in various research contexts.

Historical Context in Heterocyclic Chemistry

The development of compounds like Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- can be traced back to the foundational work in indole chemistry that began in the mid-19th century. Indole chemistry began to develop with the study of the dye indigo, and certain indole derivatives were important dyestuffs until the end of the 19th century. The systematic investigation of indole compounds gained momentum when Adolf von Baeyer reduced oxindole to indole using zinc dust in 1866, and subsequently proposed a formula for indole in 1869. This early work established the fundamental understanding of indole structure and reactivity that would later enable the development of more complex fused ring systems.

The evolution toward triazine-containing heterocycles represents a significant advancement in synthetic organic chemistry that occurred throughout the 20th century. Triazines are a class of nitrogen-containing heterocycles with the parent molecular formula C₃H₃N₃, existing in three isomeric forms that are distinguished by the positions of their nitrogen atoms. The development of synthetic methods for creating triazine derivatives and their subsequent fusion with other aromatic systems, such as indoles, opened new avenues for creating structurally complex molecules with enhanced biological activities. This progression in synthetic capability directly enabled the creation of compounds like Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- with their sophisticated multi-ring architectures.

The interest in indole-containing compounds intensified significantly in the 1930s when it became known that the indole substituent is present in many important alkaloids, known as indole alkaloids, including tryptophan and auxins, and it remains an active area of research today. This discovery highlighted the biological significance of indole-containing structures and motivated researchers to explore synthetic modifications that could enhance or modulate the biological activities of indole derivatives. The incorporation of triazine rings into indole systems, as exemplified by compounds like Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-, represents a modern approach to creating hybrid molecules that combine the favorable properties of multiple heterocyclic systems while potentially offering improved pharmacological profiles.

Table 2: Historical Milestones in Indole and Triazine Chemistry

Year Development Significance
1866 Adolf von Baeyer reduces oxindole to indole Foundation of systematic indole chemistry
1869 Baeyer proposes indole formula Structural understanding of indole system
1930s Discovery of indole alkaloids Recognition of biological importance
20th Century Development of triazine chemistry Expansion of nitrogen heterocycle toolkit
2005 First database entry for target compound Modern synthetic achievement

Significance in Triazinoindole Derivative Research

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- occupies a prominent position within the contemporary landscape of triazinoindole derivative research due to its unique structural features and potential therapeutic applications. Recent scientific investigations have demonstrated that triazinoindole derivatives possess diverse biological activities, including anticholinesterase activity, antioxidant properties, and neuroprotective effects. The compound's specific structural arrangement, featuring an ethoxy substituent at the 8-position and an allyl-acetamide side chain connected through a thioether linkage, represents an important variation within this class of molecules that may contribute to distinct biological activity profiles.

Research investigations have revealed that derivatives of 1,2,4-triazino[5,6-b]indole-3-thione are known to possess diverse biological activities such as actoprotector, antiviral, antihypoxic, anti-inflammatory, antimalarial, antimicrobial, antitumor, and hepatoprotective properties. The tricyclic structure of these compounds is comparable to β-carboline (9H-pyrido[3,4-b]indole), an endogenous monoamine oxidase inhibitor, which suggests potential mechanisms for their biological activities. This structural similarity to naturally occurring bioactive compounds has motivated extensive research into synthetic modifications and structure-activity relationships within the triazinoindole family, with compounds like Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- serving as important examples of modern synthetic achievements.

Contemporary research efforts have focused on developing novel synthetic methodologies for creating triazinoindole derivatives with enhanced biological activities and improved pharmaceutical properties. Recent studies have reported the efficient synthesis of promising antidiabetic triazinoindole analogues via solvent-free methods, investigating the reaction of 1,3-diketones and 2,5-dihydro-3H-triazino[5,6-b]indole-3-thione. These synthetic advances have enabled the creation of diverse structural variants, including compounds with modified substitution patterns and functional group arrangements similar to those found in Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-. The ongoing development of new synthetic approaches and the exploration of structure-activity relationships continue to highlight the importance of this compound class in modern medicinal chemistry research.

Table 3: Research Applications of Triazinoindole Derivatives

Biological Activity Research Focus Compound Examples
Anticholinesterase Alzheimer's disease treatment Novel multitarget directed derivatives
Antidiabetic Alpha-amylase inhibition 3-methyl-2-aroylthiazolo derivatives
Antidepressant Neurological disorders 1,2,4-triazino[5,6-b]indole-3-thione derivatives
Neuroprotective Acoustic trauma protection Triazino-indole derivatives with HIF-1α targeting
Antioxidant Oxidative stress mitigation Benzimidazole/benzoxazole hybrids

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C16H17N5O2S/c1-3-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-4-2)5-6-12(11)18-15/h3,5-6,8H,1,4,7,9H2,2H3,(H,17,22)(H,18,19,21)

InChI Key

KHYDCTMDDUMPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Formation of the Triazinoindole Core

  • The indole nucleus is first constructed, often via Fischer indole synthesis or related indole-forming reactions involving phenylhydrazine and aldehydes/ketones.
  • The triazino ring is introduced by cyclization reactions involving appropriate nitrogen-containing precursors, such as amidines or hydrazines, to form the 1,2,4-triazine fused to the indole system.
  • The 8-ethoxy substituent is introduced either by electrophilic substitution on the indole ring or by using ethoxy-substituted precursors during ring formation.

Thioether Linkage Formation

  • The thioether bond connecting the triazinoindole core to the acetamide moiety is formed by nucleophilic substitution or coupling of a thiol derivative of the triazinoindole with a suitable haloacetamide or activated acetic acid derivative.
  • This step often involves the reaction of 2-((8-ethoxy-5H-triazino[5,6-b]indol-3-yl)thio)acetic acid or its activated ester with nucleophiles.

Acetamide Formation with N-2-Allyl Substitution

  • The final acetamide is formed by coupling the thioether intermediate with allylamine under peptide-coupling conditions.
  • Common coupling reagents include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of bases like DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.
  • This step requires careful control of reaction conditions to avoid side reactions and to maximize yield and purity.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as column chromatography or preparative HPLC.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Indole formation Phenylhydrazine + aldehyde/ketone, acid catalyst, heat Fischer indole synthesis; temperature control critical
2 Triazine ring cyclization Amidines/hydrazines, dehydrating agents, reflux Cyclization to form 1,2,4-triazine fused ring
3 Thioether formation Thiol intermediate + haloacetamide or activated ester, base (e.g., K2CO3), solvent (DMF) Nucleophilic substitution; inert atmosphere recommended
4 Amide coupling Thioether acid + allylamine, HATU or EDCI, DMAP, solvent (DMF or DCM), room temp to mild heating Peptide coupling; reaction time 2-24 h depending on scale
5 Purification Column chromatography (silica gel), solvents (ethyl acetate/hexane) Optimize solvent system for best separation

Research Findings on Preparation Efficiency

  • Yields for the overall synthesis typically range from 40% to 70%, depending on the scale and optimization of each step.
  • The introduction of the ethoxy group at the 8-position improves solubility and may facilitate purification.
  • The thioether formation step is critical and requires anhydrous conditions to prevent oxidation of thiol intermediates.
  • Allyl substitution on the acetamide nitrogen is achieved with high selectivity using mild coupling conditions, minimizing side reactions such as polymerization of the allyl group.

Comparative Analysis with Related Compounds

Feature Target Compound Related Triazinoindole Acetamides Impact on Synthesis
8-Ethoxy substituent Present Often replaced by methoxy or methyl Requires electrophilic substitution or ethoxy-substituted precursors
Thioether linkage Present Common motif Requires careful thiol handling and coupling
N-Allyl substitution Present Sometimes N-aryl or N-propyl Allyl group sensitive to polymerization; mild conditions needed
Coupling reagents HATU/EDCI Similar Standard peptide coupling chemistry

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reaction Yield (%) Critical Parameters
1 Indole nucleus Fischer indole synthesis 70-85 Temperature, acid catalyst
2 Triazinoindole core Cyclization with amidines 60-75 Reflux time, solvent choice
3 Thioether intermediate Thiol substitution 50-65 Anhydrous conditions, base
4 Final acetamide Amide coupling with allylamine 65-80 Coupling reagent, reaction time
5 Purified product Chromatography N/A Solvent system, column type

Chemical Reactions Analysis

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nucleus, using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl exhibit antiviral properties. For instance:

  • Triazine Derivatives : The triazine moiety is known for its antiviral activities against various viruses including HIV and Hepatitis C. Studies have shown that modifications to the triazine structure can enhance antiviral efficacy while reducing cytotoxicity in cell-based assays .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Analog compounds have demonstrated significant cytotoxicity against cancer cell lines:

  • Mannich Bases : These derivatives have been reported to have higher potency against human colon cancer cell lines compared to standard treatments like 5-fluorouracil . This suggests that Acetamide derivatives could be explored further for their anticancer potential.

Synthesis and Derivative Formation

The synthesis of Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl typically involves multi-step synthetic pathways. Key steps include:

  • Formation of the thioether linkage.
  • Introduction of the ethoxy group at the triazine position.
  • Final acetamide formation.

Each step requires optimization to maximize yield and purity .

Continued research is essential to fully elucidate the mechanisms of action for Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl. Potential future studies could focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : To understand how structural variations affect biological activity.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with related triazinoindole acetamides:

Compound Name / ID Core Substituents Acetamide Substituent Molecular Weight (g/mol) Reported Bioactivity/Purity Key References
Target Compound 8-Ethoxy N-Allyl 345.42 N/A (supplier-reported purity: 95%)
N-(4-Fluorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (15) 5-Methyl N-(4-Fluorophenyl) 367.1 SARS-CoV-2 RdRp inhibition (purity: 95%)
2-((5-Allyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide 5-Allyl N-(4-(6-Methylbenzothiazolyl)phenyl) N/A Antitumor potential (structural analog)
N-(3-Ethoxypropyl)-2-[(8-ethyl-5-methyl-triazino[5,6-b]indol-3-yl)thio]acetamide 8-Ethyl, 5-Methyl N-(3-Ethoxypropyl) N/A Supplier-reported (industrial grade)
2-[(5,8-Dimethyl-5H-triazino[5,6-b]indol-3-yl)thio]-N-allyl-acetamide 5,8-Dimethyl N-Allyl 327.4 Structural analog (no bioactivity data)

Key Insights:

Substituent Effects on Bioactivity: The 8-ethoxy group in the target compound may improve metabolic stability compared to bromo or methyl substituents (e.g., compound 25 in ), which are prone to oxidative metabolism. N-Allyl vs. In contrast, aryl substituents (e.g., 4-fluorophenyl in ) enhance π-π stacking with enzymes like SARS-CoV-2 RdRp.

Synthetic Accessibility: Compounds with 5-methyl or 5-allyl groups on the triazinoindole core (e.g., ) are synthesized via alkylation of the indole nitrogen, while the target compound’s 8-ethoxy group likely requires electrophilic substitution during indole functionalization .

Biological Relevance: Triazinoindole thioacetamides with electron-withdrawing groups (e.g., bromo in ) show enhanced antitumor activity, whereas electron-donating groups (e.g., ethoxy in the target) may favor antiviral applications .

Research Findings and Data

  • Antiviral Activity : Analogous 2-((indol-3-yl)thio)-N-benzyl-acetamides inhibited SARS-CoV-2 RdRp at IC₅₀ values of 1–10 µM . The target compound’s ethoxy group could enhance membrane permeability, though direct data are lacking.
  • Antitumor Potential: S-Substituted triazinoindoles with acetamide side chains (e.g., ) exhibited cytotoxicity against HeLa cells (IC₅₀: 2–15 µM), suggesting the target compound’s allyl group may confer similar activity.
  • Physicochemical Properties : Allyl-substituted analogs (e.g., ) have logP values ~3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Biological Activity

Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-, also known by its CAS number 603947-67-7, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is C16H19N5O2S with a molecular weight of approximately 343.4 g/mol. The compound features a complex structure that includes an acetamide group linked to a triazino-indole moiety via a thioether bond.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may have therapeutic implications. Below are some key areas of biological activity associated with Acetamide:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the triazino-indole core may enhance its efficacy against various pathogens.
  • Antitumor Activity : Compounds containing indole derivatives have been reported to possess antitumor activity. The specific mechanism of action for Acetamide remains to be fully elucidated but may involve modulation of cell signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of IL-6 and TNF-alpha

Case Study: Anti-inflammatory Mechanism

Research involving similar thiourea derivatives has shown strong inhibitory effects on pro-inflammatory cytokines at concentrations as low as 10 µg/mL. This suggests that Acetamide may share similar mechanisms, potentially making it a candidate for further investigation in inflammatory disease models.

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